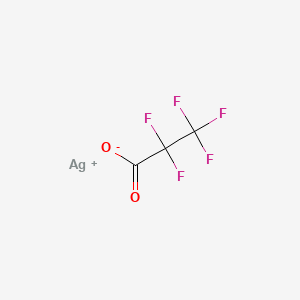

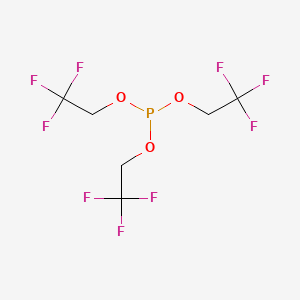

Tris(2,2,2-trifluorethyl)phosphit

Übersicht

Beschreibung

Tris(2,2,2-trifluoroethyl) phosphite is a useful research compound. Its molecular formula is C6H6F9O3P and its molecular weight is 328.07 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2,2-trifluoroethyl) phosphite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2,2-trifluoroethyl) phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,2-trifluoroethyl) phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organometallische Chemie

Tris(2,2,2-trifluorethyl)phosphit wird in der organometallischen Chemie als Ligand verwendet. Es verstärkt die Labilisierung von Metallclustern und wirkt als Substitutionsäquivalent für Kohlenmonoxid . Diese Eigenschaft ist entscheidend für die Bildung und Stabilisierung komplexer Metallstrukturen, die in der Katalyse und der Synthese neuer metallbasierter Verbindungen unerlässlich sind.

Elektrolytzusatz für Li-Ionen-Batterien

Im Bereich der Energiespeicherung, insbesondere für Li-Ionen-Batterien, dient this compound als Elektrolytzusatz. Es verbessert die elektrochemische Leistung und wird als Cosolvent für nicht brennbare Elektrolyte verwendet, was die Sicherheit und Effizienz dieser Batterien erhöht .

Flammschutzmittel in der Elektronik

Die Verbindung wurde als bedeutender Flammschutzmittel (FR)-Zusatzstoff identifiziert. Sie wird verwendet, um Brände oder sogar Explosionen in Lithium-Ionen-Batterien zu unterdrücken und gleichzeitig die typische Batterieleistung zu erhalten. Diese Anwendung ist entscheidend für die Sicherheit von elektronischen Geräten, die diese Batterien verwenden .

Synthese von Phosphonamiden

In der chemischen Synthese wird this compound zur Synthese von N-Methoxy-N-methylbis(2,2,2-trifluorethyl)phosphonamid über die Arbuzov-Reaktion mit 2-Brom-N-Methoxy-N-methylacetamid verwendet . Dies zeigt seine Rolle als Reagenz bei der Herstellung von Verbindungen mit potenziellen medizinischen Anwendungen.

Materialwissenschaft

Als Ligand in der Materialwissenschaft trägt this compound zur Entwicklung neuer Materialien bei. Seine Fähigkeit, als Labilisierungsmittel zu fungieren, kann zur Herstellung neuer Materialien mit einzigartigen Eigenschaften führen, die in verschiedenen industriellen Anwendungen nützlich sein können .

Umweltwissenschaften

Obwohl spezifische Anwendungen in den Umweltwissenschaften nicht direkt erwähnt werden, kann die Rolle von this compound bei der Verbesserung der Batterieleistung und -sicherheit indirekt zur Nachhaltigkeit der Umwelt beitragen. Durch die Verbesserung der Sicherheit und Effizienz von Energiespeichern unterstützt es die Entwicklung sauberer Technologien und verringert das Risiko von Umweltverschmutzung durch Batterieleckagen oder Brände .

Wirkmechanismus

Target of Action

Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that primarily targets metal clusters in organometallic chemistry . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

The interaction of Tris(2,2,2-trifluoroethyl) phosphite with its targets involves enhancing labialization in metal clusters . Labialization is a process that increases the reactivity of metal clusters, allowing them to participate in various chemical reactions . Tris(2,2,2-trifluoroethyl) phosphite also acts as a substitutional equivalent for carbon monoxide .

Biochemical Pathways

The biochemical pathways affected by Tris(2,2,2-trifluoroethyl) phosphite are primarily related to organometallic chemistry . The compound’s ability to enhance labialization in metal clusters can influence various downstream effects, such as the synthesis of other complex compounds .

Pharmacokinetics

It’s known that the compound is used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in li-ion batteries . These uses suggest that the compound has properties that allow it to interact effectively with other substances in a solution.

Result of Action

The molecular and cellular effects of Tris(2,2,2-trifluoroethyl) phosphite’s action are primarily observed in its role as a ligand in organometallic chemistry . By enhancing labialization in metal clusters, the compound can facilitate the formation of new organometallic complexes . Additionally, its use as an electrolyte additive in Li-ion batteries suggests that it can improve the performance of these batteries .

Action Environment

The action, efficacy, and stability of Tris(2,2,2-trifluoroethyl) phosphite can be influenced by various environmental factors. For instance, the compound’s effectiveness as a ligand can depend on the specific metal clusters it interacts with . Additionally, its role as an electrolyte additive suggests that its performance can be affected by the chemical composition of the electrolyte solution .

Biochemische Analyse

Biochemical Properties

Tris(2,2,2-trifluoroethyl) phosphite plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . The nature of these interactions often involves the formation of stable complexes, which can alter the reactivity and stability of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(2,2,2-trifluoroethyl) phosphite can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Tris(2,2,2-trifluoroethyl) phosphite remains stable under specific conditions, but its degradation products can have different biochemical properties and effects on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function and health.

Eigenschaften

IUPAC Name |

tris(2,2,2-trifluoroethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQXUBDNNXYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190492 | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-69-4 | |

| Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

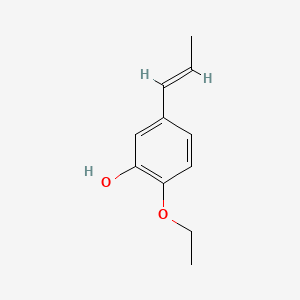

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)